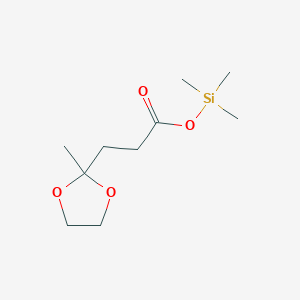
1,1'-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) is a complex organic compound that belongs to the class of bis(imine) derivatives. This compound is characterized by the presence of two pyridine rings connected by a pentane chain, with hexyl groups attached to the nitrogen atoms of the imine groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) typically involves the reaction of 4-pyridinecarboxaldehyde with hexylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 1,5-dibromopentane to form the final product. The reaction conditions, including temperature, time, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors. The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hexyl groups or the pyridine rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted in organic solvents with appropriate catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the pyridine rings or the pentane chain.
Applications De Recherche Scientifique
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Studied for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. In biological systems, it can interact with cell membranes, leading to disruption of membrane integrity and inhibition of cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) can be compared with other bis(imine) derivatives, such as:
1,1’-(Butane-1,4-diyl)bis(N-hexylpyridin-4(1H)-imine): Similar structure but with a shorter butane chain, leading to different chemical and physical properties.
1,1’-(Hexane-1,6-diyl)bis(N-hexylpyridin-4(1H)-imine): Longer hexane chain, which may affect the compound’s flexibility and reactivity.
1,1’-(Pentane-1,5-diyl)bis(N-methylpyridin-4(1H)-imine): Methyl groups instead of hexyl groups, resulting in different solubility and interaction with other molecules.
The uniqueness of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) lies in its specific combination of structural features, which confer distinct chemical, physical, and biological properties.
Propriétés
Numéro CAS |
85966-39-8 |
|---|---|
Formule moléculaire |
C27H44N4 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
N-hexyl-1-[5-(4-hexyliminopyridin-1-yl)pentyl]pyridin-4-imine |
InChI |
InChI=1S/C27H44N4/c1-3-5-7-10-18-28-26-14-22-30(23-15-26)20-12-9-13-21-31-24-16-27(17-25-31)29-19-11-8-6-4-2/h14-17,22-25H,3-13,18-21H2,1-2H3 |
Clé InChI |
FIJRDXPDOINMEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=C1C=CN(C=C1)CCCCCN2C=CC(=NCCCCCC)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)
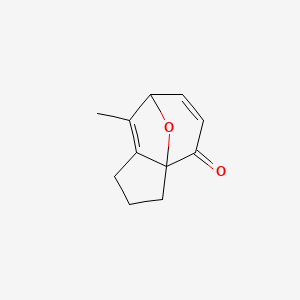

![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
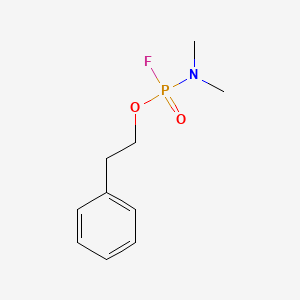

![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
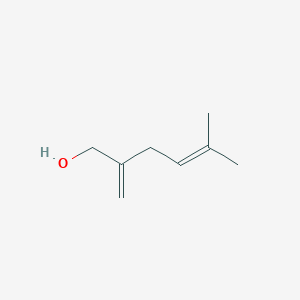
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
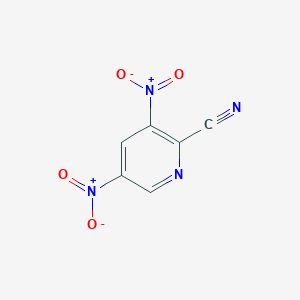
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
